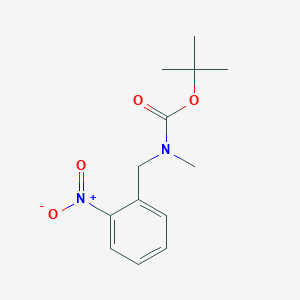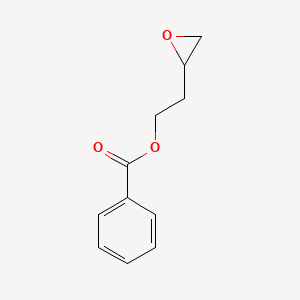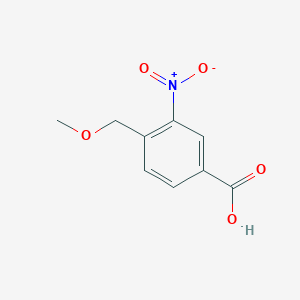
Tert-butyl methyl(2-nitrobenzyl)carbamate
Overview
Description
Tert-butyl methyl(2-nitrobenzyl)carbamate is an organic compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.3 .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Polymer Chemistry Applications
Tert-butyl methyl(2-nitrobenzyl)carbamate derivatives have been used in the synthesis and modification of polymers. For instance, it plays a role in the nitroxide-mediated polymerization processes. In one study, the controlled copolymerization of methyl methacrylate (MMA) with vinylbenzyl carbazole was achieved using tert-butyl-based nitroxides, demonstrating the compound's utility in facilitating controlled polymer architectures with narrow molecular weight distributions (Lessard et al., 2011).
Synthesis Methodologies
This compound is also an intermediate in the synthesis of biologically active compounds. A study outlined a rapid synthetic method for an important intermediate using a derivative of 2-nitrobenzyl carbamate, showcasing its importance in the pharmaceutical industry for the production of drugs like omisertinib (AZD9291), with the method optimized for high yield (Zhao et al., 2017).
Reagent Utility
The compound has been used as a reagent in the preparation of polymer-supported O-alkylisoureas, demonstrating its utility in transforming carboxylic acids into their corresponding esters in a highly chemoselective manner. This process highlights its applicability in synthetic organic chemistry for the efficient and selective formation of ester products (Crosignani et al., 2004).
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGWFQMZZSYANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)





![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)


![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)


